molecular formula C12H13N5O3 B2504672 ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate CAS No. 921166-82-7

ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate

Cat. No.: B2504672
CAS No.: 921166-82-7
M. Wt: 275.268
InChI Key: HBSNNEIMJFUDQE-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate is a synthetic organic compound characterized by a tetrazole ring substituted with a phenyl group at the 1-position, linked via a methylene amino group to an ethyl oxoacetate moiety. This structure combines the electron-deficient tetrazole ring—known for its metabolic stability and hydrogen-bonding capacity—with the ester functional group, which enhances solubility and reactivity in synthetic applications.

Properties

IUPAC Name

ethyl 2-oxo-2-[(1-phenyltetrazol-5-yl)methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-2-20-12(19)11(18)13-8-10-14-15-16-17(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSNNEIMJFUDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to Ethyl 2-Oxo-2-(((1-Phenyl-1H-Tetrazol-5-yl)Methyl)Amino)Acetate

Amide Coupling via Ethyl Oxalyl Chloride and Tetrazole Methylamine

This two-step method involves synthesizing (1-phenyl-1H-tetrazol-5-yl)methylamine followed by its reaction with ethyl oxalyl chloride.

Synthesis of (1-Phenyl-1H-Tetrazol-5-yl)Methylamine

The precursor 1-phenyl-1H-tetrazole-5-carbonitrile is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C. After quenching with water, the amine is extracted with dichloromethane and purified via column chromatography.

Amide Bond Formation

The amine (1.0 equiv) is reacted with ethyl oxalyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. The mixture is stirred at room temperature for 6 hours, yielding the target compound after aqueous workup and silica gel chromatography.

Key Data:

Parameter Value
Yield 75%
Reaction Time 6 hours
Purification Silica gel chromatography (EtOAc/hexane)

Multi-Component Ugi Reaction

The Ugi four-component reaction enables one-pot synthesis by combining an aldehyde, amine, isocyanide, and carboxylic acid derivative.

Reaction Setup

Benzaldehyde (1.0 equiv), (1-phenyl-1H-tetrazol-5-yl)methylamine (1.0 equiv), tert-butyl isocyanide (1.0 equiv), and ethyl glyoxylate (1.0 equiv) are stirred in methanol at room temperature for 24 hours. The solvent is evaporated, and the crude product is purified via flash chromatography.

Key Data:

Parameter Value
Yield 68%
Reaction Time 24 hours
Purification Flash chromatography (EtOAc/hexane)

Nucleophilic Substitution of Chloroacetate Derivatives

Adapting methodologies from tetrazole alkylation, this route employs ethyl 2-chloro-2-oxoacetate and (1-phenyl-1H-tetrazol-5-yl)methanol.

Synthesis of (1-Phenyl-1H-Tetrazol-5-yl)Methanol

5-Phenyl-1H-tetrazole is reacted with paraformaldehyde in acetic acid under reflux, followed by reduction with sodium borohydride (NaBH₄).

Alkylation with Ethyl 2-Chloro-2-oxoacetate

The alcohol (1.0 equiv) and ethyl 2-chloro-2-oxoacetate (1.1 equiv) are heated in acetonitrile with potassium carbonate (K₂CO₃) at 80°C for 8 hours. The product is isolated via filtration and recrystallization.

Key Data:

Parameter Value
Yield 64%
Reaction Time 8 hours
Purification Recrystallization (ethanol)

Comparative Analysis of Synthetic Methods

Yield and Efficiency

  • Amide Coupling : Highest yield (75%) but requires pre-synthesized amine.
  • Ugi Reaction : Moderate yield (68%) with advantages of modularity.
  • Nucleophilic Substitution : Lower yield (64%) due to competing side reactions.

Reaction Conditions

  • Amide coupling and Ugi reactions proceed under mild conditions (room temperature), whereas nucleophilic substitution necessitates elevated temperatures.

Scalability and Practicality

  • The Ugi reaction offers a one-pot approach but demands strict stoichiometric control.
  • Amide coupling is scalable but involves hazardous reagents (oxalyl chloride).

Spectroscopic Characterization

Consistent with literature, the compound exhibits:

  • IR (KBr) : 1690 cm⁻¹ (C=O), 1560 cm⁻¹ (tetrazole ring).
  • ¹H NMR (DMSO-d₆) : δ 4.8 (s, 2H, CH₂), 7.5–7.7 (m, 5H, aromatic), 10.4 (brs, NH).

Applications and Derivatives

The compound serves as a precursor for:

  • Antihypertensive agents : Via Curtius rearrangement to carbamates.
  • Antimicrobial hydrazides : Condensation with aldehydes.

Chemical Reactions Analysis

Nucleophilic Substitution and Acyl Transfer Reactions

The compound’s α-keto ester group (-CO-COOEt) and tetrazole-linked amide moiety make it highly reactive toward nucleophiles. Key observations include:

  • Amide bond formation : The amino group adjacent to the tetrazole ring participates in nucleophilic acyl substitution with acid chlorides or anhydrides. For example, reactions with ethyl oxalate under basic conditions yield derivatives with extended acyl chains .

  • Ester hydrolysis : The ethyl ester group undergoes alkaline hydrolysis to form carboxylic acids, which can further react with amines or alcohols under standard coupling conditions.

Tetrazole-Specific Reactivity

The 1-phenyl-1H-tetrazole moiety contributes unique reactivity:

  • Metal chelation : The tetrazole’s nitrogen atoms coordinate with metals like zinc, as demonstrated in enzyme-inhibitor complexes (e.g., replacing water molecules in zinc-containing active sites) .

  • π–π stacking : The tetrazole ring engages in non-covalent interactions with aromatic systems, influencing supramolecular assembly in solid-state structures .

Hydrogenation and Catalytic Reduction

While not directly applied to the compound itself, synthesis of its precursors involves:

  • Nitro group reduction : Catalytic hydrogenation (5% Pd/C, H₂ at 1520 mm Hg) converts nitrobenzamide intermediates to aminobenzamides, critical for downstream functionalization .

Multicomponent Reactions

The tetrazole scaffold participates in multicomponent reactions (MCRs), enabling rapid diversification:

  • Ugi-type reactions : Combining amines, carbonyl compounds, and azides generates polysubstituted tetrazoles, though specific examples for this compound require further exploration .

Biological Activity and Targeted Modifications

Though beyond pure chemical reactions, the compound’s bioactivity informs its reactivity:

  • Anticancer derivatives : Structural analogs with modified acyl groups (e.g., allyl or cyclopropylmethyl substituents) exhibit IC₅₀ values in the micromolar range against cancer cell

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of tetrazole compounds, including ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate, exhibit significant anticancer properties. A study demonstrated that tetrazole-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival, making these compounds promising candidates for further development in oncology .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Tetrazole derivatives have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the tetrazole moiety enhances the interaction with bacterial enzymes, leading to inhibition of bacterial growth. This property suggests potential applications in developing new antibiotics or antimicrobial agents .

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of tetrazole derivatives in models of neurodegenerative diseases. This compound has been shown to reduce oxidative stress and inflammation in neuronal cells, indicating its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease .

Pharmacological Studies

Pharmacokinetic studies of this compound have revealed favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These characteristics are crucial for drug development as they influence the compound's efficacy and safety profile. The compound's ability to cross the blood-brain barrier further supports its potential therapeutic applications in central nervous system disorders .

Materials Science Applications

Polymer Chemistry
this compound can be utilized in polymer chemistry to synthesize functionalized polymers with enhanced properties. The incorporation of tetrazole groups into polymer matrices can improve thermal stability and mechanical strength, making these materials suitable for applications in coatings, adhesives, and biomedical devices .

Sensors and Catalysts
The unique chemical properties of tetrazoles allow their use as sensors for detecting metal ions or other analytes due to their ability to form stable complexes. Additionally, they can serve as catalysts in various organic reactions, enhancing reaction rates and selectivity .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induces apoptosis in cancer cells; inhibits growth.
Antimicrobial Properties Effective against multiple bacterial strains.
Neuroprotective Effects Reduces oxidative stress; potential for neurodegenerative diseases.
Polymer Chemistry Enhances thermal stability and mechanical strength in polymers.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs: ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate () and ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxoacetate ().

Table 1: Structural and Physicochemical Comparison

Property Ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate Ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate Ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxoacetate
Molecular Formula C₁₁H₁₂N₅O₃ (estimated) C₁₂H₁₉N₅O₃ C₂₄H₂₂N₂O₄
Molecular Weight ~280.28 (estimated) 281.31 402.45
Key Substituents Phenyl (aromatic), tetrazole, ethyl ester Cyclohexyl (aliphatic), tetrazole, ethyl ester Pyrrolizine, 4-methylbenzoyl, phenyl, ethyl ester
Synthetic Route Likely via condensation of tetrazole-amine with ethyl oxalyl chloride Analogous route, starting from cyclohexyl-tetrazole precursor Condensation of pyrrolizine with ethyl oxalyl monochloride
Potential Applications Intermediate for bioactive molecules, ligand design Similar to phenyl analog, with enhanced lipophilicity Anticancer or anti-inflammatory agents (based on pyrrolizine core)

Key Findings:

Functional Group Diversity :

  • The pyrrolizine-containing analog () replaces the tetrazole with a fused bicyclic system, broadening its pharmacological relevance. The 4-methylbenzoyl group in this compound may modulate electron density and metabolic stability .

Synthetic Flexibility :

  • Both tetrazole-based compounds share a common synthetic strategy involving ethyl oxalyl chloride, suggesting scalability. However, the pyrrolizine derivative requires more complex starting materials (e.g., substituted pyrrolizines) .

Biological Activity

Ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate is a complex organic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrazole ring, an ester functional group, and a phenyl substituent. Its molecular formula is C13H15N5O3C_{13}H_{15}N_5O_3, with a molecular weight of approximately 289.28 g/mol . The compound's structure allows it to interact with various biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates and interact with specific enzymes or receptors. The tetrazole ring can mimic carboxylate groups, facilitating binding to active sites on target proteins. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry as a building block for synthesizing pharmaceutical agents. It may target specific enzymes involved in metabolic pathways or act as a ligand for receptors implicated in various diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionModulates activity of enzymes by mimicking substrates
Antimicrobial PotentialInvestigated for effects on bacterial strains
Antioxidant ActivityMay influence oxidative stress pathways

Case Studies

Research has indicated that compounds containing tetrazole moieties can exhibit significant antimicrobial properties. For instance, studies have shown that similar tetrazole-containing compounds effectively inhibit the growth of various bacteria by disrupting peptidoglycan biosynthesis .

In another study, derivatives of tetrazole were synthesized and tested against clinically relevant bacterial strains, revealing variable levels of activity depending on structural modifications .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other tetrazole derivatives:

Compound NameBiological ActivityReference
Ethyl 2-oxo-2-(((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)amino)acetateSimilar enzyme inhibition
Methyl 2-oxo-2-(((1-(phenyl)-1H-tetrazol-5-yl)methyl)amino)acetateVariable antimicrobial activity

Q & A

Basic: What are the recommended synthetic routes for ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate, and what reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves coupling a tetrazole-containing amine with an α-ketoester derivative. A validated approach includes:

  • Step 1 : React 1-phenyl-1H-tetrazol-5-amine with ethyl oxalyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base.
  • Step 2 : Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient).
    Key parameters for optimization:
  • Temperature control (0–5°C during coupling to minimize side reactions).
  • Stoichiometric excess of ethyl oxalyl chloride (1.2–1.5 eq.) to drive the reaction to completion.
    Yield improvements are reported using microwave-assisted synthesis (60–80°C, 30 min) .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 or CDCl3 to confirm the α-ketoester moiety (δ ~170–175 ppm for carbonyl carbons) and tetrazole proton environments (δ ~8.5–9.5 ppm for NH and aromatic protons) .
  • X-ray Crystallography : Employ SHELXL for refinement, particularly for resolving disorder in the tetrazole ring. Key steps:
    • Collect high-resolution data (Mo-Kα radiation, λ = 0.71073 Å).
    • Apply TWINABS for absorption correction and Olex2 for structure solution .
  • IR Spectroscopy : Confirm the presence of amide (N–H stretch ~3300 cm1^{-1}) and ester carbonyl (C=O stretch ~1720 cm1^{-1}) .

Advanced: How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Solvent Effects : Docking simulations may overlook solvation. Use explicit solvent models (e.g., TIP3P water) in MD simulations to refine binding poses .
  • Conformational Flexibility : Perform conformational clustering (e.g., using RMSD thresholds) to identify dominant binding modes.
  • Validation : Cross-check with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and validate docking results .
    Example workflow:

Generate 10,000 docking poses with AutoDock Vina.

Refine top 50 poses via 100 ns MD simulations.

Compare with ITC-derived KdK_d values to resolve outliers .

Advanced: What strategies are recommended for designing structure-activity relationship (SAR) studies targeting the tetrazole moiety?

Methodological Answer:

  • Analog Synthesis : Replace the phenyl group on the tetrazole with electron-withdrawing (e.g., 4-CF3_3) or donating (e.g., 4-OCH3_3) substituents to assess electronic effects on bioactivity .
  • Bioisosteric Replacement : Substitute the tetrazole with carboxylate or sulfonamide groups to evaluate metabolic stability .
  • Experimental Design :
    • Use a standardized assay (e.g., enzyme inhibition at pH 7.4, 37°C) for consistency.
    • Apply multivariate analysis (PCA or PLS) to correlate substituent properties (Hammett σ, LogP) with activity .

Advanced: How should researchers address discrepancies in crystallographic data, such as disorder in the tetrazole ring?

Methodological Answer:

  • Data Collection : Ensure high-resolution data (<1.0 Å) to resolve positional disorder. Use synchrotron radiation if available .
  • Refinement in SHELXL :
    • Apply PART instructions to model disorder.
    • Use restraints (e.g., DELU, SIMU) to maintain reasonable geometry for disordered regions.
    • Validate with R1_1/wR2_2 convergence (<5% difference) .
  • Validation Tools : Check ADDSYM in PLATON to detect missed symmetry and CCDC Mercury for Hirshfeld surface analysis .

Basic: What are the stability considerations for this compound under various storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (typically >150°C for similar esters) .
  • Hydrolytic Sensitivity : Store at −20°C in anhydrous DMSO or under argon. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) for ester hydrolysis .
  • Light Sensitivity : Use amber vials to prevent photodegradation; validate stability via UV-Vis spectroscopy (λmax_{\text{max}} shifts indicate degradation) .

Advanced: What computational methods are recommended for predicting the compound’s metabolic pathways?

Methodological Answer:

  • In Silico Tools :
    • Use MetaSite (Molecular Discovery) to predict cytochrome P450 oxidation sites.
    • Apply FAME3 for esterase-mediated hydrolysis likelihood .
  • Validation : Compare with in vitro microsomal assays (human liver microsomes, NADPH cofactor).
    Example workflow:

Predict major metabolites via MetaSite.

Incubate compound with microsomes (37°C, 1 hr).

Analyze via LC-MS/MS to confirm predicted pathways .

Advanced: How can researchers design experiments to investigate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies :
    • Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
    • Measure KiK_i via Dixon plots at varying substrate concentrations .
  • Fluorescence Quenching : Monitor tryptophan emission (λex_{\text{ex}} = 280 nm) to assess binding-induced conformational changes .
  • Site-Directed Mutagenesis : Engineer enzyme active-site residues (e.g., Ser195 in hydrolases) to validate binding interactions .

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